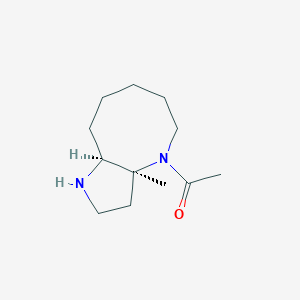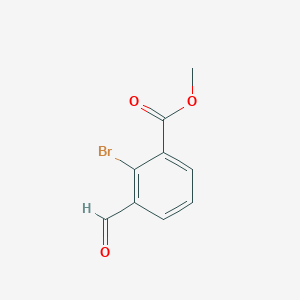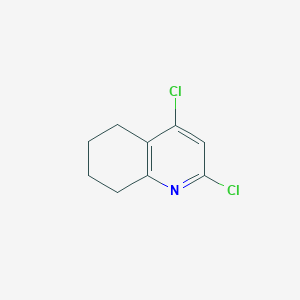
2,4-Dichloro-5,6,7,8-tetrahydroquinoline
Overview
Description
2,4-Dichloro-5,6,7,8-tetrahydroquinoline: is a chemical compound with the molecular formula C9H9Cl2N . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline typically involves the chlorination of tetrahydroquinoline derivatives. One common method includes the reaction of 5,6,7,8-tetrahydroquinoline with chlorine gas under controlled conditions to introduce chlorine atoms at the 2 and 4 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms at the 2 and 4 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Less chlorinated tetrahydroquinoline derivatives.
Substitution: Quinoline derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: 2,4-Dichloro-5,6,7,8-tetrahydroquinoline is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and materials science .
Biology and Medicine: It may serve as a lead compound for the development of new drugs with antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms at the 2 and 4 positions enhance its binding affinity to these targets, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor function, resulting in its observed biological activities .
Comparison with Similar Compounds
2,4-Dichloroquinoline: Lacks the tetrahydro structure but shares similar chlorination patterns.
5,6,7,8-Tetrahydroquinoline: Lacks the chlorine atoms but shares the tetrahydroquinoline core structure.
2,4-Dichloro-6,7-dihydroquinoline: Similar chlorination pattern with a slightly different hydrogenation state.
Uniqueness: 2,4-Dichloro-5,6,7,8-tetrahydroquinoline is unique due to its specific combination of chlorination and hydrogenation, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,4-dichloro-5,6,7,8-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKOBWWSTKFWJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743974 | |
| Record name | 2,4-Dichloro-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858279-01-3 | |
| Record name | 2,4-Dichloro-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1401316.png)
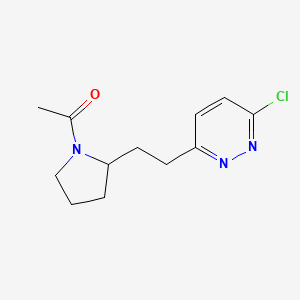

![2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine](/img/structure/B1401321.png)
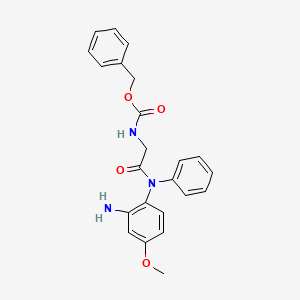
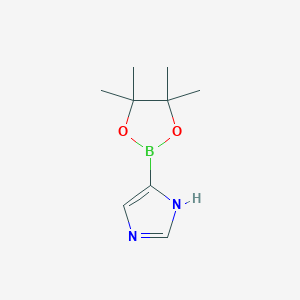
![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1401325.png)
![(3AS,8aS)-4-(2-(trifluoromethyl)benzyl)octahydropyrrolo[3,2-b]azepin-5(1H)-one](/img/structure/B1401327.png)
